molecular formula C17H29N5O2 B2714581 8-(Hexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 377061-49-9

8-(Hexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2714581
CAS RN: 377061-49-9
M. Wt: 335.452
InChI Key: CNVVJVFOLCYRGW-UHFFFAOYSA-N
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Description

8-(Hexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as HXMXB, is a synthetic compound that belongs to the class of xanthine derivatives. It has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. HXMXB has been extensively studied for its potential therapeutic applications in several diseases, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Scientific Research Applications

Cytokinin Activity

  • 6-(2, 3, 4-Trihydroxy-3-methylbutylamino)purine was identified as a potent cell division factor in a soybean callus assay, indicating its strong cytokinin activity. This compound, derived from the oxidation of cis-zeatin, exhibits an activity level equal to its parent compound (Staden & Drewes, 1982).

Syntheses and Biological Activity

  • Novel heterocycles, including purino [7, 8-g]-6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines , were synthesized and exhibited varying biological activities. This includes antitumor activity and vascular relaxing effects, showcasing the diverse applications of purine derivatives in medical research (Ueda et al., 1987).

Purine Alkaloids

  • Purine alkaloids from the South China Sea gorgonian Subergorgia suberosa demonstrated weak cytotoxicity against human cancer cell lines, suggesting potential applications in cancer research (Qi, Zhang, & Huang, 2008).

Synthesis and Cardiovascular Activity

  • Syntheses of various 8-alkylamino-substituted derivatives, including 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride , were conducted to explore their potential cardiovascular activities. These compounds showed promising antiarrhythmic and hypotensive activity (Chłoń-Rzepa et al., 2004).

Interaction with Plant Hormones

  • Research on cotton ovules identified various cytokinins, including 6-(3-methyl-4-hydroxybutylamino)purine and others, highlighting the complex interaction of purine derivatives with plant hormones (Shindy & Smith, 1975).

properties

IUPAC Name

8-(hexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-5-6-7-8-10-18-16-19-14-13(22(16)11-9-12(2)3)15(23)20-17(24)21(14)4/h12H,5-11H2,1-4H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVVJVFOLCYRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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